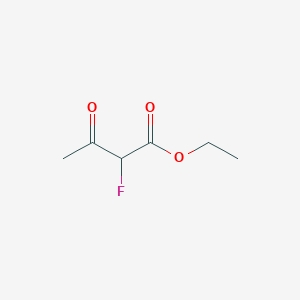
Ethyl 2-fluoroacetoacetate
Vue d'ensemble
Description
Ethyl 2-fluoroacetoacetate (E2FAA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, a precursor for drug synthesis, a catalyst for biochemical reactions, and a molecule for studying the effects of fluoroacetate. It is an important tool for researchers in the fields of biochemistry, physiology, pharmacology, and toxicology.
Applications De Recherche Scientifique
Metabolism and Toxicity Studies : Fraser and Pattison (1955) prepared ethyl ω-fluoroacetoacetate to compare with acetoacetic acid, predicting its interference with fatty acid metabolism and potential toxicity due to its structural similarity to certain acids (Fraser & Pattison, 1955).
Enantioselective Hydrogenation : Szőri, Szöllősi, and Bartók (2006) described the enantioselective hydrogenation of racemic ethyl 2-fluoroacetoacetate using a Cinchona alkaloid-modified platinum catalyst. This method is significant for producing optically enriched α-fluoro-β-hydroxy esters (Szőri, Szöllősi, & Bartók, 2006).
Photooxidation in Environmental Chemistry : Blanco et al. (2010) investigated the Cl-initiated photooxidation of a series of fluoroacetates, including this compound, to study their atmospheric implications (Blanco et al., 2010).
Lithium Battery Research : Nambu and Sasaki (2015) explored the physical and electrolytic properties of monofluorinated ethyl acetates, including this compound, for application in lithium secondary batteries (Nambu & Sasaki, 2015).
Catalysis in Organic Synthesis : Zhao, Tian, and Zhao (2017) utilized new chiral sulfinamide ligands in Pd-catalyzed asymmetric allylic alkylations of this compound to obtain fluorinated allyl products (Zhao, Tian, & Zhao, 2017).
Medical and Toxicological Research : Sikorski, Dmochowski, and Safian (1992) presented a case study on accidental fatal poisoning with ethyl fluoroacetate, discussing the toxicological aspects and health hazards (Sikorski, Dmochowski, & Safian, 1992).
Chemical Synthesis : Xu, Shi, Zhou, Wang, Zhang, Song, and Deng (2015) reported a one-pot synthesis of monofluorinated 4-H-pyran derivatives using this compound (Xu et al., 2015).
Cancer Research : Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, and Alqahtani (2021) synthesized a new derivative of this compound for evaluation as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases in cancer treatment (Riadi et al., 2021).
Safety and Hazards
Ethyl 2-fluoroacetoacetate is classified as a combustible liquid . It is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Relevant Papers
A paper titled “Monofluoromethylation of Cyclic Sulfamidates and Sulfates with α-Fluorocarbanions of Fluorobis(phenylsulfonyl)methane and this compound” discusses the use of this compound in the preparation of δ-keto-β-hydroxy-α-fluoro esters .
Mécanisme D'action
Target of Action
Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester
Mode of Action
It’s known to participate in several types of reactions, including michael addition-induced cyclization reaction, asymmetric mannich reaction, and enantioselective organocatalytic conjugate addition . These reactions suggest that this compound can interact with various biochemical targets, leading to changes in their structure and function.
Biochemical Pathways
This compound is involved in the synthesis of several fluorinated compounds, including δ-keto-β-hydroxy-α-fluoro esters, fluorinated [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones, fluorinated [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-ones, and 4-fluorofarnesol
Pharmacokinetics
Its physical properties such as boiling point (183 °c) and density (1181 g/mL at 25 °C) suggest that it may have good bioavailability .
Propriétés
IUPAC Name |
ethyl 2-fluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTFQLHOTAJQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282119 | |
| Record name | Ethyl 2-fluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1522-41-4 | |
| Record name | Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-fluoroacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1522-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-fluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-fluoro-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of ethyl 2-fluoroacetoacetate in organic synthesis?
A1: this compound serves as a valuable precursor for various heterocyclic compounds. For instance, it plays a crucial role in synthesizing monofluorinated functionalized 4H-pyran derivatives [] and monofluorinated spiro-pyrazole-pyridine derivatives. [, ] These heterocyclic compounds are significant in medicinal chemistry due to their potential biological activities.
Q2: Can this compound be used to introduce fluorine atoms into molecules?
A2: Yes, this compound acts as a fluoromethylation agent in organic synthesis. [] Researchers successfully employed it to introduce fluoromethyl groups into cyclic sulfamidates and sulfates, leading to the formation of γ- and δ-fluoroamines and γ- and δ-fluoroalcohols. This methodology is particularly useful as it allows for the regioselective incorporation of fluorine into complex molecules.
Q3: How does the fluorine atom in this compound influence its reactivity?
A3: The presence of fluorine significantly impacts the reactivity of this compound. The electron-withdrawing nature of fluorine enhances the acidity of the α-proton, making it easier to deprotonate and generate the corresponding α-fluorocarbanion. [] This carbanion acts as a nucleophile in various reactions, allowing for the introduction of fluorine-containing moieties into target molecules.
Q4: What is the significance of using this compound in asymmetric synthesis?
A4: this compound is a valuable substrate in developing asymmetric catalytic reactions. Researchers have explored its use in dynamic kinetic resolution, a powerful strategy for obtaining enantiomerically enriched compounds. For instance, the dynamic kinetic resolution of racemic this compound over a Cinchona alkaloid-modified platinum catalyst has been reported. [, ] This process utilizes the inherent chirality of the catalyst to selectively hydrogenate one enantiomer of the racemic mixture, ultimately leading to an enantiomerically enriched product.
Q5: Are there any specific structural features of this compound that are important for its applications?
A5: The presence of both the fluorine atom at the α-position and the acetoacetate moiety contributes to the unique reactivity of this compound. This combination makes it a valuable synthon for constructing a variety of fluorinated molecules. [] For example, in the synthesis of fluorinated allyl products via palladium-catalyzed asymmetric allylic substitutions, both the fluorine atom and the acetoacetate group are essential for achieving high enantioselectivity. []
Q6: Has this compound been used in the development of any pharmaceuticals?
A6: While this compound itself may not be a pharmaceutical agent, its utility as a building block in synthesizing chiral α-fluorocarbonyl systems is noteworthy. [] These systems are gaining traction in the pharmaceutical industry due to the influence of fluorine on a drug molecule's bioactivity. The development of a 6-membered fluorolactam using this compound as a starting material highlights its potential in medicinal chemistry. [] This fluorolactam acts as an intermediate in synthesizing a pre-clinical candidate spleen tyrosine kinase (Syk) inhibitor, showcasing the compound's indirect role in drug discovery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)










